molecular formula C22H17IN2O4 B3738092 N-[2-(4-iodophenyl)-1,3-benzoxazol-5-yl]-3,5-dimethoxybenzamide

N-[2-(4-iodophenyl)-1,3-benzoxazol-5-yl]-3,5-dimethoxybenzamide

Cat. No.: B3738092
M. Wt: 500.3 g/mol
InChI Key: WGUCFBBOZHYOEX-UHFFFAOYSA-N
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Description

N-[2-(4-iodophenyl)-1,3-benzoxazol-5-yl]-3,5-dimethoxybenzamide is a complex organic compound that features a benzoxazole ring substituted with an iodophenyl group and a dimethoxybenzamide moiety

Properties

IUPAC Name

N-[2-(4-iodophenyl)-1,3-benzoxazol-5-yl]-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17IN2O4/c1-27-17-9-14(10-18(12-17)28-2)21(26)24-16-7-8-20-19(11-16)25-22(29-20)13-3-5-15(23)6-4-13/h3-12H,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGUCFBBOZHYOEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC=C(C=C4)I)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17IN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-iodophenyl)-1,3-benzoxazol-5-yl]-3,5-dimethoxybenzamide typically involves multiple steps, starting from readily available precursors. One common method involves the formation of the benzoxazole ring through a cyclization reaction of an appropriate o-aminophenol derivative with a carboxylic acid or its derivative. The iodophenyl group can be introduced via an electrophilic iodination reaction using iodine or an iodine-containing reagent. The final step involves coupling the benzoxazole intermediate with 3,5-dimethoxybenzoyl chloride under basic conditions to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes using more efficient catalysts, optimizing reaction conditions to increase yield, and employing continuous flow reactors to enhance scalability and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-iodophenyl)-1,3-benzoxazol-5-yl]-3,5-dimethoxybenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The benzoxazole ring and the benzamide moiety can undergo oxidation and reduction reactions under appropriate conditions.

    Coupling Reactions: The compound can be involved in Suzuki-Miyaura coupling reactions, where the iodophenyl group reacts with boronic acids to form new carbon-carbon bonds.

Common Reagents and Conditions

    Electrophilic Iodination: Iodine or N-iodosuccinimide (NIS) in the presence of a catalyst.

    Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, in the presence of a base like K2CO3.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, a Suzuki-Miyaura coupling reaction with a boronic acid would yield a biaryl compound.

Scientific Research Applications

N-[2-(4-iodophenyl)-1,3-benzoxazol-5-yl]-3,5-dimethoxybenzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Material Science: The compound’s unique structure makes it suitable for the development of new materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe in biological assays to study the interaction of small molecules with biological macromolecules.

Mechanism of Action

The mechanism of action of N-[2-(4-iodophenyl)-1,3-benzoxazol-5-yl]-3,5-dimethoxybenzamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would be specific to the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-benzoyl-N’-[2-(4-iodophenyl)-1,3-benzoxazol-5-yl]thiourea
  • 4-ethoxy-N-[2-(4-iodophenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide

Uniqueness

N-[2-(4-iodophenyl)-1,3-benzoxazol-5-yl]-3,5-dimethoxybenzamide is unique due to the presence of both the iodophenyl and dimethoxybenzamide groups, which confer distinct chemical and physical properties. These features make it particularly valuable in the synthesis of complex molecules and materials with specific functionalities.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[2-(4-iodophenyl)-1,3-benzoxazol-5-yl]-3,5-dimethoxybenzamide
Reactant of Route 2
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N-[2-(4-iodophenyl)-1,3-benzoxazol-5-yl]-3,5-dimethoxybenzamide

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